molecular formula C18H16N6S B12133357 2-({[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole

2-({[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole

Cat. No.: B12133357
M. Wt: 348.4 g/mol
InChI Key: MCHQDBWILLVKTI-UHFFFAOYSA-N
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Description

2-({[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole is a complex organic compound featuring a benzimidazole core linked to a triazole ring, which is further substituted with a pyridine ring and a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles.

    Linking the Benzimidazole and Triazole: The benzimidazole and triazole moieties are linked through a sulfanyl bridge, which can be introduced using thiol-containing reagents.

    Substitution with Pyridine and Prop-2-en-1-yl Groups:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the benzimidazole core, potentially altering the electronic properties of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring or the prop-2-en-1-yl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenated compounds, bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole or benzimidazole derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

Biology

Biologically, the compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, research focuses on its therapeutic potential. The compound’s structure allows it to interact with various biological targets, making it a promising candidate for treating diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-({[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s triazole and benzimidazole rings allow it to form hydrogen bonds and π-π interactions, facilitating its binding to these targets. This binding can inhibit enzyme activity, disrupt cellular processes, or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core but differ in their substituents and biological activities.

    Triazole Derivatives: Compounds such as fluconazole and itraconazole contain the triazole ring and are known for their antifungal properties.

    Pyridine Derivatives: Nicotine and pyridoxine (vitamin B6) are examples of biologically active pyridine derivatives.

Uniqueness

What sets 2-({[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole apart is its combination of these three distinct moieties (benzimidazole, triazole, and pyridine) in a single molecule

Properties

Molecular Formula

C18H16N6S

Molecular Weight

348.4 g/mol

IUPAC Name

2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1H-benzimidazole

InChI

InChI=1S/C18H16N6S/c1-2-11-24-17(15-9-5-6-10-19-15)22-23-18(24)25-12-16-20-13-7-3-4-8-14(13)21-16/h2-10H,1,11-12H2,(H,20,21)

InChI Key

MCHQDBWILLVKTI-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC2=NC3=CC=CC=C3N2)C4=CC=CC=N4

Origin of Product

United States

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